molecular formula C12H19N3O3 B13670163 Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

Cat. No.: B13670163
M. Wt: 253.30 g/mol
InChI Key: HIUUFCZXJXLLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group is attached to the piperidine ring, providing steric hindrance and influencing the compound’s reactivity.

Preparation Methods

The synthesis of tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperidine ring: The 1,3,4-oxadiazole ring is then coupled with a piperidine derivative through nucleophilic substitution or other suitable reactions.

    Introduction of the tert-butyl group:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(7-15)10-14-13-8-17-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUFCZXJXLLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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